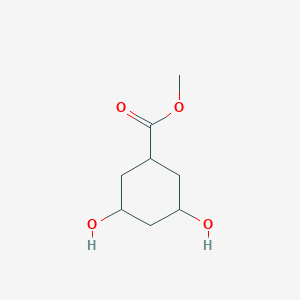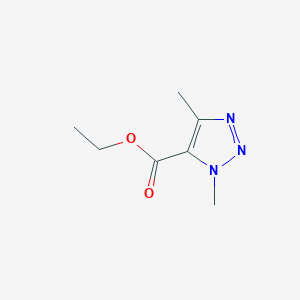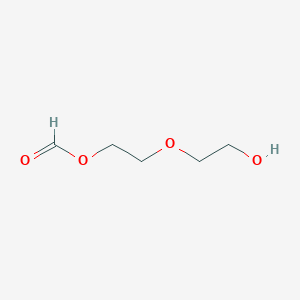
3-(3-hydroxypropoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropoxy)propanoic acid, also known as 3-hydroxypropionic acid (3-HPA), is a naturally occurring organic compound that is commonly found in the human body. It is an important intermediate in the metabolism of glucose, and is involved in a variety of physiological and biochemical processes. 3-HPA is also used in the synthesis of various compounds, such as pharmaceuticals, food additives, and industrial chemicals. As such, it has become an important research topic for scientists in recent years.
Scientific Research Applications
3-HPA has a wide range of applications in scientific research. It is used as a model compound in the study of metabolic pathways, as it is involved in the metabolism of glucose. It is also used to study the effects of oxidative stress on cells and tissues, as it is a precursor for the production of reactive oxygen species. Additionally, it is used to study the mechanisms of action of various drugs, as it has been found to modulate the activity of certain enzymes involved in drug metabolism. Finally, 3-HPA is used to study the mechanisms of action of various hormones, as it is involved in the regulation of hormone levels in the body.
Mechanism of Action
The exact mechanism of action of 3-HPA is not yet fully understood. However, it is known that 3-HPA can modulate the activity of certain enzymes involved in the metabolism of glucose. It can also influence the production of reactive oxygen species, which can lead to oxidative stress in cells and tissues. Additionally, 3-HPA can modulate the activity of certain enzymes involved in drug metabolism, which can influence the effectiveness of certain drugs. Finally, 3-HPA can influence the levels of certain hormones in the body, which can affect various physiological processes.
Biochemical and Physiological Effects
3-HPA has a wide range of effects on the body. It has been found to modulate the activity of certain enzymes involved in the metabolism of glucose, which can lead to changes in blood sugar levels. Additionally, 3-HPA can influence the production of reactive oxygen species, which can lead to oxidative stress in cells and tissues. Finally, 3-HPA can modulate the activity of certain enzymes involved in drug metabolism, which can influence the effectiveness of certain drugs.
Advantages and Limitations for Lab Experiments
The use of 3-HPA in laboratory experiments has several advantages and limitations. One advantage is that it is a naturally occurring compound, which makes it easy to obtain and use in experiments. Additionally, it is a relatively stable compound, which makes it easy to store and use in experiments. However, 3-HPA is also a relatively reactive compound, which can lead to unwanted side reactions in experiments. Additionally, it is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
The research on 3-HPA is still in its early stages, and there are many potential future directions for research. One potential direction is to further explore the mechanisms of action of 3-HPA in the body, in order to better understand its effects on various physiological processes. Additionally, further research could be done to explore the potential applications of 3-HPA in the pharmaceutical and food industries. Finally, further research could be done to explore the potential of 3-HPA as a therapeutic agent, as it has been found to modulate the activity of certain enzymes involved in drug metabolism.
Synthesis Methods
3-HPA can be synthesized through a variety of methods, including chemical synthesis, biotransformation, and biocatalysis. Chemical synthesis involves the use of reagents and catalysts to convert a starting material into the desired product. Biotransformation involves the use of microorganisms to convert a starting material into the desired product. Biocatalysis is a type of biotransformation that utilizes enzymes as catalysts to convert a starting material into the desired product. All of these methods can be used to synthesize 3-HPA in the laboratory.
properties
IUPAC Name |
3-(3-hydroxypropoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-3-1-4-10-5-2-6(8)9/h7H,1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYNVDMSELEBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropoxy)propanoic acid | |
CAS RN |
1341366-53-7 |
Source


|
| Record name | 3-(3-hydroxypropoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)





![1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea](/img/structure/B6597647.png)


